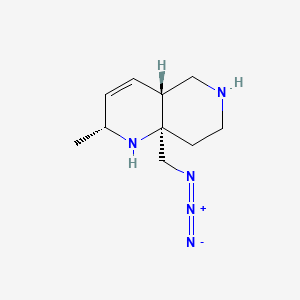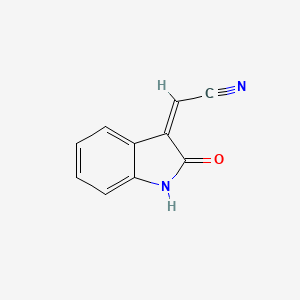![molecular formula C13H15N3O5S B11824534 methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)
methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole intermediate, which can then be further modified to introduce the nitro and sulfamate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfamate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the sulfamate group.
Applications De Recherche Scientifique
Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfamate group can also participate in interactions with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-5-nitro-1,3-dihydro-2H-indol-2-one: A structurally similar compound with a nitro group and indole ring.
1’-Methyl-5’-nitro-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indol]-2’-one: Another spirocyclic compound with similar functional groups.
Uniqueness
Methyl N-{5’-nitro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its specific spirocyclic structure and the presence of both nitro and sulfamate groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H15N3O5S |
|---|---|
Poids moléculaire |
325.34 g/mol |
Nom IUPAC |
methyl N-(5-nitrospiro[1H-indole-3,1'-cyclopentane]-2-ylidene)sulfamate |
InChI |
InChI=1S/C13H15N3O5S/c1-21-22(19,20)15-12-13(6-2-3-7-13)10-8-9(16(17)18)4-5-11(10)14-12/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
Clé InChI |
AHHZSLGOCARHSX-UHFFFAOYSA-N |
SMILES canonique |
COS(=O)(=O)N=C1C2(CCCC2)C3=C(N1)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)
